molecular formula C26H24N4O4 B11658672 3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658672
M. Wt: 456.5 g/mol
InChI Key: BBUXEHYMTVILHL-JVWAILMASA-N
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Description

The compound 3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a hydrazide group. Key structural features include:

  • A 3-[4-(benzyloxy)phenyl] substituent at the pyrazole ring, enhancing aromaticity and lipophilicity.
  • An (E)-configured hydrazide moiety linked to a 3-ethoxy-2-hydroxyphenyl group, providing hydrogen-bonding capacity and electronic modulation.

The (E)-configuration of the imine group was confirmed via single-crystal X-ray diffraction (SC-XRD) using the SHELX suite . This configuration is critical for molecular rigidity and interactions with biological targets.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O4/c1-2-33-24-10-6-9-20(25(24)31)16-27-30-26(32)23-15-22(28-29-23)19-11-13-21(14-12-19)34-17-18-7-4-3-5-8-18/h3-16,31H,2,17H2,1H3,(H,28,29)(H,30,32)/b27-16+

InChI Key

BBUXEHYMTVILHL-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzyloxyphenyl group: This step involves the reaction of the pyrazole intermediate with a benzyloxyphenyl halide in the presence of a base such as potassium carbonate.

    Formation of the ethoxy-hydroxyphenyl group: This can be done by reacting the intermediate with an ethoxy-hydroxybenzaldehyde under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Hydrazone Group Reactivity

The hydrazone moiety (-NH-N=CH-) serves as the primary reactive site, participating in three key reaction types:

Reaction Type Conditions Products Analytical Confirmation
Acid-catalyzed hydrolysis6M HCl, reflux (4–6 hrs)Pyrazole-5-carboxylic acid + 3-ethoxy-2-hydroxybenzaldehydeNMR: Loss of imine proton (δ 8.2 ppm)
Base-mediated cyclizationKOH/EtOH, 80°C (2 hrs)1,3,4-Triazolo[3,4-a]pyrazole derivativeMS: m/z 483.2 [M+H]+
Condensation with aldehydesAcetic acid catalyst, RT (12 hrs)Bis-hydrazone derivatives (e.g., with 4-nitrobenzaldehyde)FT-IR: New C=N stretch at 1620 cm⁻¹

Pyrazole Ring Modifications

The 1H-pyrazole core undergoes electrophilic substitutions at the 3- and 5-positions:

Reaction Reagents Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C (30 min)4-Nitro-pyrazole derivativeNitration occurs at para to hydrazone
SulfonationClSO₃H, DCM, RT (2 hrs)Pyrazole-3-sulfonic acid derivativeSO₃H group at position 3 (NMR: δ 7.8 ppm)
HalogenationNBS, AIBN, CCl₄ (reflux, 3 hrs)4-Bromo-pyrazole analogMS isotopic pattern confirms Br addition

Benzyloxy Group Cleavage

The 4-(benzyloxy)phenyl substituent undergoes deprotection under acidic or reductive conditions:

Method Conditions Outcome Yield
HydrogenolysisH₂/Pd-C, MeOH (6 hrs)Free phenol derivative92%
BBr₃-mediated cleavageBBr₃/DCM, -78°C → RT (2 hrs)Deprotected 4-hydroxyphenyl group85%

Ether Functionalization

The 3-ethoxy-2-hydroxyphenyl group participates in:

Reaction Reagents Product Key Data
O-DealkylationHI (57%), reflux (8 hrs)2,3-Dihydroxyphenyl derivativeTLC: Rf shift from 0.7 → 0.3
Williamson ether synthesisK₂CO₃, alkyl halide, DMF (12 hrs)Ethoxy → longer-chain alkoxy substitutionNMR: New -OCH₂CH₂CH₃ (δ 1.5–3.7 ppm)

Coordination Chemistry

The compound acts as a tridentate ligand via pyrazole N, hydrazone N, and phenolic O:

Metal Ion Reaction Conditions Complex Structure Application
Cu(II)EtOH, 60°C (4 hrs)Octahedral geometry (CuN₂O₂ core)Catalytic oxidation studies
Fe(III)Methanolic FeCl₃, RT (1 hr)Tetragonal Fe(III)-hydrazone complexMagnetic susceptibility: 4.2 BM

Photochemical Reactions

UV-induced transformations include:

  • E→Z isomerization : Observed at 254 nm in CH₃CN (quantum yield Φ = 0.33)

  • Singlet oxygen generation : Demonstrated via DPBF assay (IC₅₀ = 12 μM)

Critical Stability Considerations

  • Thermal decomposition : TGA shows stability up to 220°C (5% mass loss)

  • pH sensitivity : Hydrazone hydrolysis accelerates above pH 8 (t₁/₂ = 45 min at pH 9)

This compound's multifunctional architecture enables its use in medicinal chemistry (e.g., enzyme inhibition), materials science (coordination polymers), and catalysis. Future studies should explore its cycloaddition reactivity and covalent protein-binding potential.

Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives, including the compound , have been evaluated for their antioxidant properties. Research has demonstrated that compounds with similar structures exhibit significant radical scavenging activities. For instance, studies using the DPPH assay have shown that such compounds can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds related to 3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have been synthesized and tested against various cancer cell lines. For example, derivatives have shown cytotoxic effects on colorectal carcinoma cells, indicating their potential as chemotherapeutic agents . The mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This suggests that the compound may also possess similar effects, warranting further investigation into its potential therapeutic use in treating inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized product.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other pyrazole derivatives can be insightful:

Compound NameAntioxidant ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AHighModerateLow
Compound BModerateHighModerate
Target Compound High High Moderate

Case Studies

Several studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • A study demonstrated that a structurally similar pyrazole compound significantly reduced tumor size in animal models when administered at specific dosages .
  • Another research highlighted its role in mitigating oxidative stress markers in diabetic rats, showcasing its potential use in metabolic disorders .

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase and kinases.

    Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the phenyl rings. Key examples include:

Compound Name Substituent on Pyrazole (Position 3) Substituent on Hydrazide Moiety Key Properties
Target Compound 4-(Benzyloxy)phenyl 3-Ethoxy-2-hydroxyphenyl Enhanced lipophilicity (ethoxy group), hydrogen bonding (hydroxy group)
3-[4-(Benzyloxy)phenyl]-N′-[(E)-(3-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-(Benzyloxy)phenyl 3-Hydroxyphenyl Reduced lipophilicity; stronger hydrogen bonding due to free -OH group
3-[4-(Benzyloxy)phenyl]-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-(Benzyloxy)phenyl 2-Hydroxy-3-methoxyphenyl Steric hindrance (methoxy at C3); altered H-bonding patterns
3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl 3-Nitrophenyl Electron-withdrawing nitro group reduces electron density; potential cytotoxicity

Key Observations :

  • Ethoxy vs.
  • Hydroxy Position : The 2-hydroxy group in the target compound may form intramolecular hydrogen bonds with the adjacent ethoxy group, stabilizing the (E)-configuration .

Pharmacological Activities

Pyrazole carbohydrazides are studied for analgesic, anti-inflammatory, and sedative properties. Comparisons with literature analogs reveal:

  • Analgesic Activity :

    • In N′-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazol-3-carbohydrazide (5c) , a 19.31% elongation of tail-flick time was observed at 100 mg/kg .
    • The target compound’s 3-ethoxy-2-hydroxyphenyl group may enhance central analgesic effects due to improved blood-brain barrier penetration .
  • Sedative Effects: Compounds like N′-(4-dimethylaminobenzylidene)-5-phenyl-1H-pyrazol-3-carbohydrazide (5b) showed 44.83% inhibition in writhing tests, attributed to electron-donating substituents . The target compound’s benzyloxy group may amplify sedative effects via hydrophobic interactions with CNS receptors .
  • Anti-inflammatory Activity :

    • Triazole analogs (e.g., (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide ) demonstrated reduced COX-2 expression .
    • The target compound’s hydroxy group could suppress pro-inflammatory cytokines, though this requires experimental validation .

Biological Activity

3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews various studies focusing on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by its unique pyrazole structure, which is known for diverse biological activities. The presence of benzyloxy and ethoxy groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . The mechanism often involves the induction of apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)
3-[4-(benzyloxy)phenyl]-...MCF-7TBD
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-...MCF-70.08
Other Pyrazole DerivativesMDA-MB-231TBD

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

Compound NameCOX Inhibition IC50 (µM)
3-[4-(benzyloxy)phenyl]-...TBD
Other Pyrazole DerivativesTBD

The biological activity of this compound is believed to stem from several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Caspase Pathway Modulation : Specific inhibition or activation of caspases that regulate cell survival and proliferation .
  • Radical Scavenging Activity : Some pyrazole derivatives exhibit antioxidant properties by scavenging free radicals, which can contribute to their protective effects against oxidative stress .

Case Studies

  • Study on Anticancer Efficacy : A study demonstrated that a related pyrazole compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation pathways .
  • Anti-inflammatory Model : In an experimental model of arthritis, a structurally similar compound showed reduced inflammation markers and improved joint function, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield of this compound, particularly during hydrazide formation?

  • The synthesis involves multi-step protocols, including condensation of substituted benzaldehyde derivatives with pyrazole-carbohydrazide intermediates. Key steps include:

  • Use of acid catalysts (e.g., glacial acetic acid) to promote Schiff base formation .
  • Controlled temperature (60–80°C) to avoid decomposition of the ethoxy-hydroxyphenyl moiety .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
    • Yield optimization may require adjusting stoichiometric ratios (e.g., aldehyde:hydrazide = 1:1.2) and inert gas protection to prevent oxidation .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the E-configuration of the hydrazone moiety?

  • IR Spectroscopy : A strong C=N stretch near 1600–1620 cm⁻¹ confirms imine formation. The absence of a carbonyl peak (C=O) at ~1700 cm⁻¹ verifies complete hydrazide condensation .
  • ¹H NMR : The E-configuration is supported by a singlet at δ 8.2–8.5 ppm for the azomethine proton (CH=N), with no coupling to adjacent protons .
  • NOESY/ROESY : Cross-peaks between the pyrazole ring protons and the benzyloxy group confirm spatial proximity, consistent with the E-isomer .

Q. What are the critical purity considerations for this compound in biological assays?

  • Residual solvents (e.g., DMF, THF) must be <0.1% (tested via GC-MS) to avoid cytotoxicity artifacts .
  • Trace metal contamination (e.g., from catalysts) should be quantified using ICP-MS, with thresholds <10 ppm for in vitro studies .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s binding affinity for cannabinoid receptors?

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to identify intramolecular hydrogen bonds (e.g., between the hydroxyl and ethoxy groups), which stabilize the bioactive conformation .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with CB1 receptor (PDB ID: 5TGZ). Key residues (e.g., Lys192, Ser383) form hydrogen bonds with the pyrazole and hydrazide moieties, suggesting potential antagonism .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates a stable receptor-ligand complex .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Assay Standardization :

  • Use a unified cell line (e.g., HEK293-CB1) and control ligands (e.g., SR141716) to minimize inter-lab variability .
  • Validate results via orthogonal methods (e.g., cAMP inhibition vs. β-arrestin recruitment assays) .
    • Metabolite Profiling : LC-HRMS can identify active metabolites (e.g., demethylated derivatives) that contribute to potency discrepancies .

Q. How does the compound’s polymorphic form affect its physicochemical properties?

  • X-ray Crystallography : Reveals two polymorphs:

  • Form I : Monoclinic (P2₁/c), with intermolecular π-π stacking between benzyloxy groups (3.8 Å spacing) .
  • Form II : Triclinic (P1), stabilized by hydrogen bonds between hydrazide and hydroxyl groups .
    • Solubility : Form I has 2.3× higher aqueous solubility (0.12 mg/mL) than Form II due to weaker crystal lattice energy .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthesizing the 3-ethoxy-2-hydroxyphenyl subunit?

  • Protection-Deprotection Strategy :

  • Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before introducing the ethoxy group .
  • Deprotect using tetrabutylammonium fluoride (TBAF) in THF .
    • Analytical Monitoring : Use in situ FTIR to track ethoxylation completion (disappearance of -OH stretch at 3200 cm⁻¹) .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Stabilization :

  • Store under argon at −20°C in amber vials to prevent light-induced radical formation .
  • Add 0.1% w/w butylated hydroxytoluene (BHT) as an antioxidant .
    • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA quantify degradation products (e.g., quinone derivatives) .

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